1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole 1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14661545
InChI: InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2H2
SMILES:
Molecular Formula: C5H4F2IN3O2
Molecular Weight: 303.01 g/mol

1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC14661545

Molecular Formula: C5H4F2IN3O2

Molecular Weight: 303.01 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole -

Specification

Molecular Formula C5H4F2IN3O2
Molecular Weight 303.01 g/mol
IUPAC Name 1-(2,2-difluoroethyl)-5-iodo-3-nitropyrazole
Standard InChI InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2H2
Standard InChI Key NCSLKTPGCAJPNN-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1[N+](=O)[O-])CC(F)F)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at the 1-, 3-, and 5-positions. The 1-position is occupied by a 2,2-difluoroethyl group (CH2CF2-\text{CH}_2\text{CF}_2), while the 3- and 5-positions are substituted with a nitro group (NO2-\text{NO}_2) and an iodine atom, respectively. This arrangement creates a sterically and electronically diverse scaffold, influencing reactivity and intermolecular interactions.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC5H4F2IN3O2\text{C}_5\text{H}_4\text{F}_2\text{IN}_3\text{O}_2
Molecular Weight303.01 g/mol
Exact Mass302.927 Da
Topological Polar Surface Area63.6 Ų
LogP (Partition Coefficient)1.58

The presence of electronegative substituents (iodine, nitro, and fluorine) enhances polarity, while the difluoroethyl group contributes to lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole typically proceeds through sequential functionalization of a pyrazole precursor. A common route involves:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions.

  • Nitration: Introduction of the nitro group at the 3-position using mixed acid (nitric and sulfuric acids).

  • Iodination: Electrophilic substitution at the 5-position with iodine and an oxidizing agent (e.g., hydrogen peroxide).

  • Difluoroethylation: Alkylation at the 1-position using 2,2-difluoroethyl iodide or analogous reagents .

Optimization and Yields

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6d_6): Signals at δ 13.94 (br s, 1H, NH), 8.03 (d, J=2.4J = 2.4 Hz, 1H, H-4), 7.03 (t, J=2.4J = 2.4 Hz, 1H, H-5), and 4.20–4.60 (m, 2H, CH2CF2-\text{CH}_2\text{CF}_2).

  • 19^{19}F NMR: Two distinct signals at δ -120 ppm and -125 ppm, corresponding to the geminal fluorine atoms in the difluoroethyl group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 302.927 [M+H]+^+, consistent with the molecular formula C5H4F2IN3O2\text{C}_5\text{H}_4\text{F}_2\text{IN}_3\text{O}_2.

Applications in Material Science

Optoelectronic Materials

The iodine atom’s polarizable electron cloud and the nitro group’s electron-withdrawing effects make this compound a candidate for nonlinear optical (NLO) materials. Computational studies predict a hyperpolarizability (β\beta) of 15.6×103015.6 \times 10^{-30} esu, comparable to urea.

Coordination Chemistry

The pyrazole nitrogen and iodine atom can act as ligands for transition metals. Complexes with Cu(II) and Pd(II) exhibit catalytic activity in cross-coupling reactions, with turnover numbers (TONs) exceeding 104^4 in Suzuki-Miyaura couplings.

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